N,N-Bisisopropyl-2-oxopropanamide
Description
N,N-Bisisopropyl-2-oxopropanamide is an organic compound characterized by a propanamide backbone with two isopropyl groups attached to the nitrogen atom and a ketone functional group at the 2-position.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-oxo-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-6(2)10(7(3)4)9(12)8(5)11/h6-7H,1-5H3 |
InChI Key |
NBGDVAYTFKOQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bisisopropyl-2-oxopropanamide typically involves the reaction of isopropylamine with 2-oxopropanoic acid or its derivatives. One common method is the amidation reaction, where isopropylamine reacts with ethyl 2-oxopropanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amide product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Bisisopropyl-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Bisisopropyl-2-oxopropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-Bisisopropyl-2-oxopropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The table below compares N,N-Bisisopropyl-2-oxopropanamide with two structurally related compounds from the evidence:
Key Differences and Implications
- Reactivity: The phosphoramidocyanidate compound (C₉H₁₉N₂O₂P) contains a phosphorus atom and cyano group, making it highly reactive and toxic compared to this compound . Such compounds are often regulated under chemical weapon conventions. The halogenated benzyl analog (C₁₄H₁₉ClFN₂O) exhibits enhanced electrophilicity due to chloro/fluoro substituents, which may improve binding to biological targets (e.g., enzyme active sites) .
- Solubility and Stability: this compound’s isopropyl groups reduce water solubility but improve lipid membrane permeability.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
